Computed Lipophilicity (XLogP3): +0.6 logP Advantage Over the Non-Fluorinated Analog
The computed XLogP3-AA value for ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate is 1.8, compared to 1.2 for the non-fluorinated analog ethyl 2-methylpyrimidine-4-carboxylate (CAS 76240-14-7), representing a Δ of +0.6 logP units [1]. This increase in lipophilicity is driven by the CF₂H substituent, which adds both fluorine electronegativity and additional molecular surface area. The target compound also exceeds the methyl ester analog (XLogP3 = 1.4) by 0.4 logP units, attributable to the ethyl ester's greater hydrophobic contribution [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | Ethyl 2-methylpyrimidine-4-carboxylate (CAS 76240-14-7): XLogP3 = 1.2; Methyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate (CAS 2098076-61-8): XLogP3 = 1.4 |
| Quantified Difference | Δ +0.6 vs. non-fluorinated; Δ +0.4 vs. methyl ester |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019–2025 release) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability for derived lead compounds, a critical parameter in oral bioavailability and CNS penetration optimization.
- [1] PubChem. XLogP3-AA computed properties for CID 122239372 (target), CID 12637816 (des-CF₂H analog), and CID 122239305 (methyl ester analog). National Center for Biotechnology Information. Accessed 2026-04-28. View Source
